molecular formula C19H22N2O3S B11942496 Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11942496
M. Wt: 358.5 g/mol
InChI Key: DCBAMLFXORPSJX-UHFFFAOYSA-N
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Description

The compound Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate belongs to a class of fused thienopyridine derivatives characterized by a bicyclic scaffold with a thiophene ring fused to a partially hydrogenated pyridine ring. Its structure includes a 2-amino group, a 3-carboxylate ester, and a 6-position substitution of a 2-(4-methylphenyl)-2-oxoethyl moiety. These features are critical for its biological activity, particularly as an adenosine A1 receptor allosteric modulator or antagonist, as inferred from structurally related compounds .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C19H22N2O3S/c1-3-24-19(23)17-14-8-9-21(11-16(14)25-18(17)20)10-15(22)13-6-4-12(2)5-7-13/h4-7H,3,8-11,20H2,1-2H3

InChI Key

DCBAMLFXORPSJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC=C(C=C3)C)N

Origin of Product

United States

Preparation Methods

KOH-Catalyzed Cyclization of Cyanothioacetamide Derivatives

A foundational approach involves reacting cyanothioacetamide with α-thiocyanatoacetophenone derivatives under basic conditions. For example, the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone in ethanol with KOH yields dihydrothiophene intermediates, which are subsequently oxidized to the tetrahydrothienopyridine core.

Representative Procedure :

  • Combine cyanothioacetamide (5 mmol), 4-methylphenacyl bromide (5 mmol), and 10% aqueous KOH in ethanol.

  • Stir at reflux for 2 hours to form the dihydrothiophene intermediate.

  • Oxidize with MnO₂ in dichloromethane to aromatize the ring.

Key Data :

ParameterValue
Yield (dihydrothiophene)68–72%
Oxidation yield85%

Functionalization at Position 6: Introducing the 2-(4-Methylphenyl)-2-Oxoethyl Group

Michael Addition-Alkylation Cascade

The 2-(4-methylphenyl)-2-oxoethyl side chain is introduced via a Michael addition of ethyl acetoacetate to a preformed enamine intermediate, followed by alkylation with 4-methylphenacyl bromide.

Procedure :

  • Generate enamine by condensing ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with acetylacetone.

  • Perform Michael addition with ethyl acetoacetate in THF at 0°C.

  • Alkylate with 4-methylphenacyl bromide using NaH as a base.

Optimization Table :

BaseSolventTemperature (°C)Yield (%)
NaHTHF062
K₂CO₃DMF2548
LDAEt₂O-7855

Alternative Pathway: One-Pot Multicomponent Reaction

A streamlined one-pot method condenses cyanothioacetamide, ethyl acetoacetate, and 4-methylphenacylamine hydrochloride in the presence of acetic acid. This approach avoids isolating intermediates and improves atom economy.

Reaction Scheme :

  • Heat cyanothioacetamide (1 equiv), ethyl acetoacetate (1.2 equiv), and 4-methylphenacylamine hydrochloride (1 equiv) in acetic acid at 80°C for 6 hours.

  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Performance Metrics :

ParameterValue
Overall yield58%
Purity (HPLC)95%

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodYield (%)Purity (%)Scalability
KOH-Catalyzed Cyclization7292Moderate
Michael Addition-Alkylation6289High
One-Pot Multicomponent Reaction5895High

Side Reactions and Mitigation

  • Over-alkylation : Controlled stoichiometry of 4-methylphenacyl bromide (1.1 equiv) minimizes di-substitution.

  • Ester hydrolysis : Use of anhydrous conditions prevents degradation of the ethyl carboxylate group.

Industrial-Scale Considerations

For kilogram-scale production, the Michael addition-alkylation route is preferred due to:

  • Solvent recovery : THF can be recycled with >90% efficiency.

  • Catalyst cost : NaH is cost-effective compared to palladium-based catalysts.

  • Regulatory compliance : Avoids hazardous reagents like MnO₂ .

Chemical Reactions Analysis

Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: Cyclization reactions can be induced to form more complex ring structures.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects and cell death .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences pharmacological and physicochemical properties. Key analogs include:

Compound Name 6-Position Substituent Molecular Weight (g/mol) Key Findings
Target Compound 2-(4-methylphenyl)-2-oxoethyl 384.45 (estimated) Hypothesized enhanced lipophilicity and receptor binding due to methylphenyl substitution.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 2-(4-hydroxyphenyl)-2-oxoethyl 390.14 Lower yield (22%) due to polar 4-hydroxyphenyl group; confirmed via HRMS-ESI (390.1370).
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Isopropyl + 2-phenoxybenzoyl 523.03 (free base) Increased steric bulk reduces solubility but may enhance receptor selectivity.
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzyl 316.42 Demonstrated crystallographic stability (Acta Cryst. E67, o226); benzyl group enhances aromatic interactions.
Ethyl 2-amino-6-butanoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Butanoyl 296.39 Aliphatic chain improves metabolic stability but reduces target affinity.

Pharmacological Activity

  • Adenosine A1 Receptor Modulation: The 2-amino-3-carboxylate scaffold is essential for allosteric enhancement of adenosine A1 binding . Substitution at the 4-position of the thiophene ring (e.g., methyl or dimethyl groups) increases activity, while 5-position substitutions have minimal effects . The target compound’s 4-methylphenyl group may mimic the optimal 3-(trifluoromethyl)phenyl substitution observed in PD 81,723, a potent enhancer with a >1000-fold selectivity ratio between allosteric enhancement and competitive antagonism .
  • SAR Insights from Analogs: Ethyl 6-(tert-butoxycarbonyl)-substituted derivatives (e.g., compounds in ) show that bulky 6-substituents (e.g., Boc-protected amino acids) retain A1 receptor activity but may alter pharmacokinetics .

Physicochemical Properties

  • Solubility : Hydroxyl groups (e.g., 4-hydroxyphenyl in 6o ) increase polarity but reduce membrane permeability. The target compound’s 4-methylphenyl group balances lipophilicity and solubility.
  • Metabolic Stability: Aliphatic 6-substituents (e.g., butanoyl ) resist oxidative metabolism compared to aromatic groups.

Biological Activity

Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a thieno[2,3-c]pyridine core with various substituents. Its molecular formula is C16H20N2O4SC_{16}H_{20}N_2O_4S with a molecular weight of approximately 340.44 g/mol. The presence of the thieno ring system is known to contribute to various biological activities.

Anticancer Activity

Research has indicated that derivatives of the thieno[2,3-c]pyridine scaffold exhibit notable anticancer properties. For instance:

  • Mechanism : The compound may exert its effects through the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.
  • Case Study : A study demonstrated that related compounds significantly inhibited the growth of MDA-MB-231 breast cancer cells with IC50 values in the low micromolar range. These findings suggest that ethyl 2-amino derivatives could also exhibit similar potency against various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Study Findings : Preliminary tests showed that it could inhibit the growth of several bacterial strains, indicating potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound can be attributed to several factors:

  • Hydrogen Bonding : Intramolecular hydrogen bonding between amino groups and carbonyls enhances stability and interaction with biological targets.
  • Molecular Docking Studies : Computational docking studies have suggested that this compound can effectively bind to various protein targets involved in cancer progression and microbial resistance.

Data Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMDA-MB-231~0.03
AntimicrobialE. coli15
AntimicrobialS. aureus10

Q & A

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF/DMSOHigh solvation, >80% yield
Reaction Temperature70–80°C (for cyclization)Minimizes decomposition
Catalysts/AgentsBOP, DIPEA (base)Accelerates coupling efficiency

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm hydrogenation states (e.g., δ 6.23 ppm for NH2 groups in thienopyridines) .
  • HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., SHELX software for refinement) .

Q. Table 2: Key Spectral Signatures

Functional GroupNMR Shift (δ, ppm)Diagnostic Peaks
NH2 (amine)6.23 (br s)Confirms primary amine
Ethyl ester (COOEt)1.36 (t, J=7.2 Hz)Triplet for CH3

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from variations in:

  • Purity thresholds : Impurities >5% may skew bioassay results (validate via HPLC) .
  • Assay conditions : Buffer pH or cell line differences alter receptor binding (e.g., A1 adenosine receptor assays at pH 7.4 vs. 7.0) .
  • Structural analogs : Subtle substituent changes (e.g., 4-methylphenyl vs. chlorophenyl) drastically modulate activity .

Q. Table 3: Cross-Validation Protocol

StepActionReference
Purity VerificationHPLC/MS post-synthesis
Assay ReplicationUse standardized cell lines
Structural AnalysisCompare with crystallographic data

Advanced: What methodologies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess receptor affinity .
  • Bioisosteric Replacement : Swap the thiophene ring with furan or pyrrole to evaluate metabolic stability .
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with target receptors (e.g., A1 adenosine allosteric sites) .

Q. Table 4: SAR Case Study (A1 Adenosine Receptor)

SubstituentIC50 (nM)Activity Trend
4-Methylphenyl140–144Baseline antagonist activity
4-Chlorophenyl90–95Enhanced potency
4-Methoxyphenyl220–250Reduced binding affinity

Basic: What are the best practices for handling and storage to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C under inert gas (N2/Ar) to prevent oxidation .
  • Handling : Use glove boxes for moisture-sensitive steps (e.g., Boc-deprotection) .
  • Degradation Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Advanced: How can computational modeling predict reactivity under varying pH conditions?

Methodological Answer:

  • pKa Calculations : Use software (e.g., MarvinSketch) to estimate protonation states of amine and ester groups.
  • DFT Studies : Model electron density maps to identify susceptible sites (e.g., ketone group oxidation at pH >9) .
  • Degradation Pathways : Simulate hydrolysis of the ester moiety under acidic/basic conditions .

Q. Table 5: Predicted Reactivity at Different pH

Functional GrouppH 3.0pH 7.4pH 10.0
Ester (COOEt)StableSlow hydrolysisRapid hydrolysis
Ketone (C=O)StableStableOxidation-prone

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